![molecular formula C14H14Cl3PSi B14131145 Diphenyl[2-(trichlorosilyl)ethyl]phosphane CAS No. 4145-77-1](/img/structure/B14131145.png)
Diphenyl[2-(trichlorosilyl)ethyl]phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl[2-(trichlorosilyl)ethyl]phosphane is an organophosphorus compound that features a phosphine group bonded to a trichlorosilyl-ethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl[2-(trichlorosilyl)ethyl]phosphane typically involves the reaction of diphenylphosphine with a suitable trichlorosilyl-ethyl precursor. One common method is the reaction of diphenylphosphine with 2-(trichlorosilyl)ethyl chloride in the presence of a base, such as triethylamine, under an inert atmosphere . The reaction is usually carried out in an organic solvent like toluene or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl[2-(trichlorosilyl)ethyl]phosphane undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form the corresponding phosphine oxide.
Substitution: The trichlorosilyl group can undergo nucleophilic substitution reactions.
Coordination: The phosphine group can coordinate to transition metals, forming complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Nucleophiles such as amines or alcohols can react with the trichlorosilyl group.
Coordination: Transition metal salts like palladium or platinum complexes are used for coordination reactions.
Major Products Formed
Oxidation: Diphenyl[2-(trichlorosilyl)ethyl]phosphine oxide.
Substitution: Substituted silyl-phosphine derivatives.
Coordination: Metal-phosphine complexes.
Applications De Recherche Scientifique
Diphenyl[2-(trichlorosilyl)ethyl]phosphane has several applications in scientific research:
Materials Science: Employed in the synthesis of novel materials with unique properties, such as polymers and nanocomposites.
Biology and Medicine:
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which diphenyl[2-(trichlorosilyl)ethyl]phosphane exerts its effects involves its ability to coordinate to metal centers and participate in catalytic cycles. The phosphine group acts as a donor ligand, stabilizing metal complexes and facilitating various chemical transformations. The trichlorosilyl group can also undergo reactions, contributing to the compound’s versatility.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenyl[2-(triethoxysilyl)ethyl]phosphine: Similar structure but with ethoxy groups instead of chloro groups.
Diphenyl[2-(trifluorosilyl)ethyl]phosphine: Contains fluorine atoms, leading to different reactivity and properties.
Uniqueness
Diphenyl[2-(trichlorosilyl)ethyl]phosphane is unique due to the presence of the trichlorosilyl group, which imparts distinct chemical reactivity and potential for various applications. Its ability to form stable metal complexes and undergo diverse chemical reactions makes it a valuable compound in research and industry.
Propriétés
Numéro CAS |
4145-77-1 |
|---|---|
Formule moléculaire |
C14H14Cl3PSi |
Poids moléculaire |
347.7 g/mol |
Nom IUPAC |
diphenyl(2-trichlorosilylethyl)phosphane |
InChI |
InChI=1S/C14H14Cl3PSi/c15-19(16,17)12-11-18(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2 |
Clé InChI |
XRUDEKBFZZCMAP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(CC[Si](Cl)(Cl)Cl)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


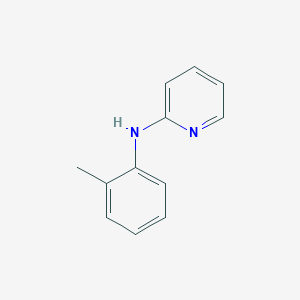
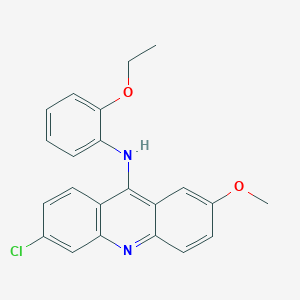
![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B14131082.png)

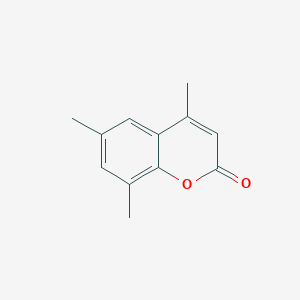

![5-({[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}methyl)-1,3,4-oxadiazole-2-thiol](/img/structure/B14131094.png)
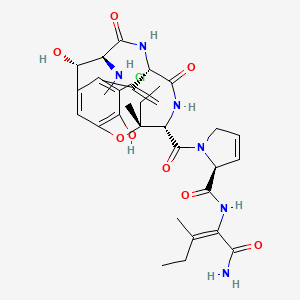
![5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B14131101.png)
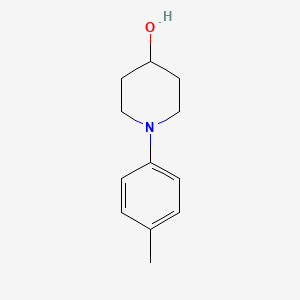
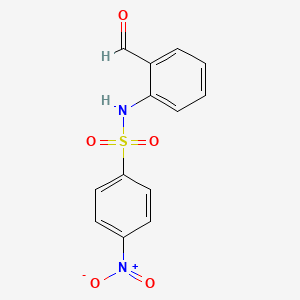
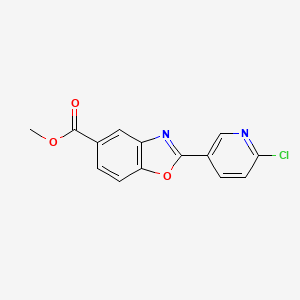
![Methyl N-[(4-methoxyphenyl)methyl]carbamate](/img/structure/B14131136.png)
![2,7-Bis(2-(diisopropylamino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14131140.png)
